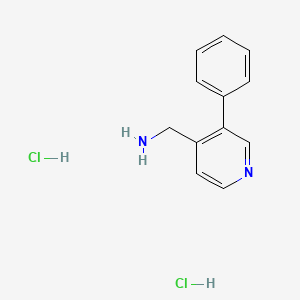
(3-Phenylpyridin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenylpyridin-4-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of a phenyl group attached to a pyridine ring, with a methanamine group at the fourth position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylpyridin-4-yl)methanamine dihydrochloride typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative of phenyl with a halogenated pyridine derivative in the presence of a palladium catalyst.
Formation of Dihydrochloride Salt: The final step involves the conversion of the methanamine derivative to its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Phenylpyridin-4-yl)methanamine dihydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The aromatic nature of the compound allows it to undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of phenylpyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: (3-Phenylpyridin-4-yl)methanamine dihydrochloride is used as a building block in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies .
Biology: The compound is used in the study of biological pathways and mechanisms. It serves as a probe to investigate the interactions between small molecules and biological macromolecules .
Medicine: In medicinal chemistry, this compound is used in the development of new therapeutic agents. It has shown potential in the treatment of various diseases due to its ability to interact with specific molecular targets .
Industry: The compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for industrial processes .
Mechanism of Action
The mechanism of action of (3-Phenylpyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: This compound is similar in structure but contains a piperidine ring instead of a pyridine ring.
(3-(Pyridin-4-yl)phenyl)methanamine dihydrochloride: This compound is similar but lacks the phenyl group attached to the pyridine ring.
Uniqueness: (3-Phenylpyridin-4-yl)methanamine dihydrochloride is unique due to the presence of both a phenyl group and a pyridine ring, which confer specific chemical properties and reactivity. This makes it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C12H14Cl2N2 |
|---|---|
Molecular Weight |
257.16 g/mol |
IUPAC Name |
(3-phenylpyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C12H12N2.2ClH/c13-8-11-6-7-14-9-12(11)10-4-2-1-3-5-10;;/h1-7,9H,8,13H2;2*1H |
InChI Key |
KDOGZKOCFYKKCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


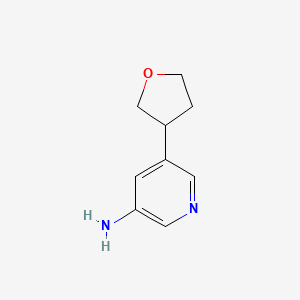
![[2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736596.png)
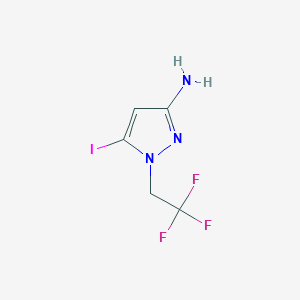
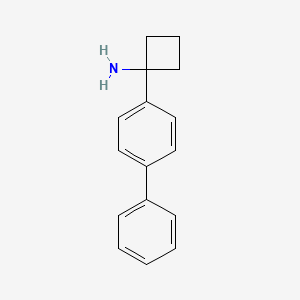
![1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11736616.png)
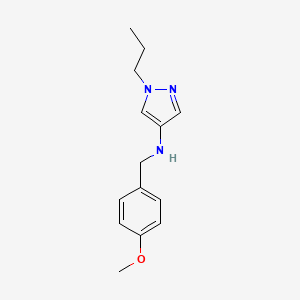
![1-cyclopentyl-N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736629.png)

![(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736646.png)
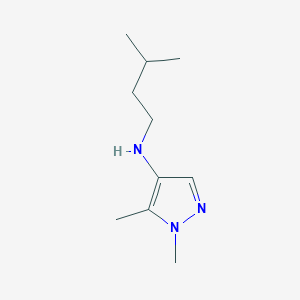
![[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride](/img/structure/B11736661.png)
![2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B11736662.png)
![Benzyln-[3-(aminomethyl)benzyl]carbamate](/img/structure/B11736664.png)
![N-[2-(4-nitrophenyl)ethyl]cyclobutanamine](/img/structure/B11736669.png)
